molecular formula C26H26N2OP+ B14021687 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide

Cat. No.: B14021687
M. Wt: 413.5 g/mol
InChI Key: RUXZHOILXLPYLR-PMACEKPBSA-N
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Description

1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral N-heterocyclic phosphine (NHP) compound characterized by a five-membered diazaphospholidine ring with a central phosphorus atom ligated by two (S)-configured naphthalen-1-yl-ethyl substituents and an oxygen atom.

Properties

Molecular Formula

C26H26N2OP+

Molecular Weight

413.5 g/mol

IUPAC Name

1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphospholidin-2-ium 2-oxide

InChI

InChI=1S/C26H26N2OP/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(30(27)29)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-16,19-20H,17-18H2,1-2H3/q+1/t19-,20-/m0/s1

InChI Key

RUXZHOILXLPYLR-PMACEKPBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)[C@@H](C)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)C(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

A closely related compound, 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide (C₂₆H₃₈ClN₂OP), shares the diazaphospholidine oxide core but differs in substituents. Key structural comparisons include:

Property Target Compound 2-Chloro-diisopropylphenyl Analog
Substituents (S)-1-(naphthalen-1-yl)ethyl groups 2,6-diisopropylphenyl groups
Phosphorus Coordination Likely tetracoordinate (P–N, P–O bonds) Tetracoordinate (P–N: 1.619–1.635 Å; P–O: 1.465 Å)
Steric Bulk High (naphthalene moieties) Moderate (diisopropylphenyl groups)
Conformation Undetermined (likely distorted chair/boat) Half-chair conformation

The naphthalene substituents in the target compound introduce greater steric hindrance compared to the diisopropylphenyl groups in the analog. This could reduce reactivity in catalytic applications but enhance enantioselectivity in asymmetric synthesis.

Stereochemical Comparisons

Enantiomeric differences in NHPs are critical for applications like chiral ligand design. For example, thiourea derivatives with analogous naphthalen-1-yl-ethyl groups (e.g., 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea) demonstrate stereochemistry-dependent biological activity .

Electronic and Reactivity Profiles

The chloro-substituted analog (C₂₆H₃₈ClN₂OP) exhibits a P–Cl bond length of 2.059 Å and a P–O bond of 1.465 Å . This difference may render the target compound more reactive in nucleophilic substitutions or metal coordination.

Supramolecular and Crystallographic Features

Crystal structures of related diazaphospholidine oxides (e.g., the diisopropylphenyl analog) reveal intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking, which stabilize the lattice .

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